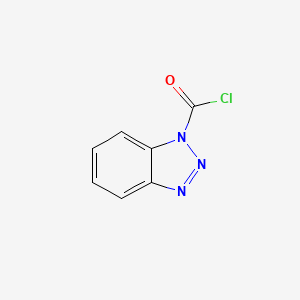

Benzotriazole-1-carbonyl chloride

Description

Benzotriazole-1-carbonyl chloride (C₇H₄ClN₃O) is a benzotriazole derivative with a reactive carbonyl chloride group. It serves as a critical reagent in organic synthesis, particularly for introducing benzotriazole moieties into larger molecules, and has been studied for its corrosion inhibition properties on copper surfaces . Density functional theory (DFT) analyses reveal that its molecular structure—specifically the electron-withdrawing carbonyl chloride group and aromatic benzotriazole system—dictates its adsorption behavior and inhibition efficiency . This compound is commercially available in technical grade for laboratory use .

Propriétés

IUPAC Name |

benzotriazole-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)11-6-4-2-1-3-5(6)9-10-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZRGSIAWPDNOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395147 | |

| Record name | Benzotriazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65095-13-8 | |

| Record name | Benzotriazole-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzotriazole-1-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Benzotriazole-1-carbonyl chloride (BTCC) is a significant compound in the field of medicinal chemistry, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of BTCC, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₄ClN₃O

- Molecular Weight : 181.58 g/mol

BTCC is characterized by the presence of a benzotriazole moiety, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

BTCC and its derivatives have demonstrated considerable antimicrobial properties. Various studies have highlighted the effectiveness of benzotriazole derivatives against a range of pathogens, including bacteria and fungi.

- Case Study : A study reported that compounds derived from benzotriazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics like nitrofurantoin against methicillin-resistant Staphylococcus aureus (MRSA) strains, with MIC values ranging from 12.5 to 25 μg/mL .

| Compound | Target Pathogen | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl-substituted BT | MRSA | 12.5 - 25 |

| Benzotriazole Derivative X | E. coli | 15 - 30 |

| Benzotriazole Derivative Y | Candida albicans | 20 - 35 |

Antiviral Activity

BTCC has also been explored for its antiviral properties. Research indicates that benzotriazole derivatives can inhibit viral replication effectively.

- Case Study : Halogenated benzotriazole nucleosides were synthesized and tested against hepatitis C virus, showing promising antiviral activity . The mechanism appears to involve interference with viral NTPase/helicase activity.

Antiparasitic Activity

Recent studies have focused on the antiparasitic properties of BTCC derivatives.

- Case Study : A derivative of N-benzenesulfonylbenzotriazole was evaluated for its activity against Trypanosoma cruzi, the causative agent of Chagas disease. The study demonstrated that at concentrations of 25 μg/mL and 50 μg/mL, there was a notable reduction in parasite viability by approximately 50% and 64%, respectively .

The biological activity of BTCC can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many benzotriazole derivatives act by inhibiting key enzymes involved in microbial metabolism.

- Disruption of Membrane Integrity : Some compounds cause damage to microbial cell membranes, leading to cell lysis.

- Interference with Nucleic Acid Synthesis : Certain derivatives may inhibit nucleic acid synthesis in viruses and parasites.

Structure-Activity Relationship (SAR)

The biological efficacy of benzotriazole derivatives is closely linked to their chemical structure. Modifications at specific positions on the benzotriazole ring can enhance or diminish their bioactivity.

Applications De Recherche Scientifique

Applications in Organic Synthesis

BTCC serves as a crucial intermediate in organic synthesis due to its ability to participate in various chemical transformations. It is particularly useful for:

- Acylation Reactions : BTCC can be utilized to introduce acyl groups into other compounds, enhancing their functionality.

- Formation of Benzotriazole Derivatives : It acts as a precursor for synthesizing various benzotriazole derivatives that exhibit diverse biological activities .

Case Study: Synthesis of Benzotriazole Derivatives

A study demonstrated the synthesis of 1-(t-butoxycarbonyl)benzotriazole from BTCC, which was then used to protect amino acids during peptide synthesis. This approach highlights the utility of BTCC in creating complex organic molecules .

Corrosion Inhibition

BTCC has been extensively studied for its effectiveness as a corrosion inhibitor. It forms complexes with metal ions, which enhances its protective capabilities against environmental degradation.

Data Table: Corrosion Inhibition Efficacy

| Metal Type | Inhibitor Concentration (mg/L) | Corrosion Rate Reduction (%) |

|---|---|---|

| Steel | 100 | 85 |

| Copper | 200 | 90 |

| Aluminum | 150 | 75 |

This table summarizes findings from various studies where BTCC was tested as a corrosion inhibitor, demonstrating significant efficacy across different metals.

Pharmaceutical Applications

Benzotriazole derivatives are gaining attention in pharmaceutical chemistry due to their diverse biological properties. BTCC is instrumental in developing compounds that exhibit:

- Antimicrobial Activity : Certain benzotriazole derivatives synthesized from BTCC have shown promising antibacterial and antifungal properties.

- Antiviral Activity : Some derivatives act as mechanism-based inactivators against viral proteases, making them potential candidates for antiviral drug development .

Case Study: Antimicrobial Activity of Benzotriazole Derivatives

Research has indicated that benzotriazole derivatives synthesized from BTCC exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from BTCC demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Environmental Impact and Safety Considerations

While BTCC is effective in its applications, it poses certain environmental concerns due to its water solubility and persistence in aquatic environments. Studies have shown that it is only partially removed during wastewater treatment processes, leading to potential ecological implications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Electronic Properties

Benzotriazole-1-carbonyl chloride (BCC) belongs to a class of benzotriazole-based acyl chlorides. Key structural analogs include:

| Compound | Molecular Formula | Functional Groups | Key Electronic Features (DFT) |

|---|---|---|---|

| This compound | C₇H₄ClN₃O | Carbonyl chloride, benzotriazole | High electrophilicity at carbonyl carbon |

| Benzotriazole-1-carboxamide (BCA) | C₇H₆N₄O | Carboxamide, benzotriazole | Lower HOMO energy due to electron donation |

| 1H-Benzotriazole-1-acetonitrile (BAN) | C₈H₆N₄ | Acetonitrile, benzotriazole | Moderate HOMO energy, localized charges |

| Benzoyl chloride | C₇H₅ClO | Carbonyl chloride, benzene ring | High reactivity, no heterocyclic N-atoms |

| 6-(Trifluoromethyl)nicotinoyl chloride | C₇H₃ClF₃NO | Carbonyl chloride, pyridine ring | Strong electron-withdrawing CF₃ group |

- BCC vs. BCA/BAN : The carbonyl chloride group in BCC enhances electrophilicity compared to the carboxamide (BCA) or acetonitrile (BAN) substituents. DFT studies show BCC’s HOMO energy is lower than BAN’s, reducing its electron-donating capacity but increasing its adsorption strength on metal surfaces .

- BCC vs. Benzoyl chloride : Unlike benzoyl chloride (a simple aromatic acyl chloride), BCC’s benzotriazole ring provides additional coordination sites for metal binding, making it more effective in corrosion inhibition .

- BCC vs. 6-(Trifluoromethyl)nicotinoyl chloride: The trifluoromethyl group in the latter increases electrophilicity, but BCC’s benzotriazole moiety offers unique steric and electronic effects for tailored reactivity .

Inhibition Efficiency and Corrosion Mechanisms

Benzotriazole derivatives inhibit copper corrosion by adsorbing onto the metal surface. Key findings from DFT and experimental studies include:

| Compound | Inhibition Efficiency Ranking | HOMO Energy Trend | Fukui Indices (Nucleophilicity) |

|---|---|---|---|

| BCC | Moderate | Intermediate | High at benzotriazole N-atoms |

| BAN | Highest | Highest | Moderate |

| BCA | Lowest | Lowest | Low |

- BAN exhibits the highest inhibition efficiency due to its elevated HOMO energy, facilitating electron donation to copper. However, BCC’s stronger adsorption (via Cl⁻ and N-atom coordination) compensates for its lower HOMO .

- Mulliken charge analysis reveals BCC’s carbonyl carbon carries a higher positive charge (+0.72 e) than BCA (+0.58 e), enhancing its reactivity with nucleophilic surfaces .

Méthodes De Préparation

Direct Conversion from Benzotriazole-1-carboxylic Acid Using Thionyl Chloride

Method Overview:

The most common and straightforward method involves the chlorination of benzotriazole-1-carboxylic acid with thionyl chloride (SOCl₂). This approach converts the carboxylic acid group into the corresponding acid chloride.

- Benzotriazole-1-carboxylic acid is refluxed with an excess of thionyl chloride (typically 4-6 equivalents) in a suitable solvent such as benzene or dichloromethane.

- The reaction is usually carried out under reflux for about 30 minutes to 1 hour.

- Excess thionyl chloride is removed by distillation under reduced pressure.

- The crude acid chloride is washed with sodium bicarbonate solution to neutralize residual acid and remove traces of thionyl chloride.

- A final water wash and drying yield the benzotriazole-1-carbonyl chloride as a dark brown amorphous powder.

- Yield: Approximately 83%

- Melting Point: Around 151°C

- Purification: Washing with sodium bicarbonate and water, followed by drying

- Reaction Time: ~30 minutes reflux

- Solvent: Benzene or dichloromethane (can vary)

This method is well-documented and considered reliable for laboratory-scale synthesis, providing good yields and purity suitable for further synthetic applications.

Process Summary:

- N-alkylation of o-phenylenediamine with alkyl halides under basic conditions (e.g., sodium hydride in anhydrous chloroform).

- Diazotization and intramolecular cyclization catalyzed by sodium acetate trihydrate to form N1-alkyl benzotriazoles.

- These benzotriazoles can be further oxidized or functionalized to introduce carboxylic acid groups, which then can be converted to acid chlorides by chlorination.

- High yields of N1-alkyl benzotriazoles (>90%) reported.

- Mild reaction conditions and avoidance of hazardous intermediates like benzyne or azides.

- Potential for structural diversity in benzotriazole derivatives.

Though indirect, this method offers a versatile route to substituted benzotriazoles that can be converted to this compound via subsequent oxidation and chlorination steps.

Catalytic Hydrogenation and Subsequent Functionalization (Industrial Route)

A patented industrial process describes the preparation of benzotriazole derivatives, including this compound, through catalytic hydrogenation and amination steps, followed by chlorination.

- Hydrogenation of nitro-substituted precursors in methanol under hydrogen pressure (~53,000 Kg/m²) using Pd/C and Pt/C catalysts at 50°C for 12 hours.

- Isolation of benzotriazole intermediates by filtration and solvent extraction.

- Subsequent conversion to acid chlorides by reaction with chlorinating agents (details on chlorination step are proprietary but follow conventional acid chloride synthesis protocols).

- Purification by recrystallization from suitable solvents.

- Yields of benzotriazole intermediates up to 90-95%.

- High purity products suitable for industrial applications.

- Process optimized for scalability and cost-effectiveness.

This method is notable for its industrial viability, employing catalytic hydrogenation for selective reduction and functionalization prior to chlorination.

Microwave-Assisted Synthesis Enhancements

Microwave irradiation has been employed to accelerate the synthesis of benzotriazole derivatives, including acid chlorides, offering greener and faster alternatives.

- Benzotriazole-5-carboxylic acid and thionyl chloride are refluxed under microwave irradiation (e.g., 180 W) for significantly reduced reaction times (minutes instead of hours).

- Microwave-assisted reactions show improved yields and reduced reaction times compared to conventional reflux methods.

- Purification involves washing with sodium bicarbonate and water, similar to conventional methods.

| Parameter | Conventional Reflux | Microwave-Assisted |

|---|---|---|

| Reaction Time | ~30 min - 1 hour | ~4-5 minutes |

| Yield | ~83% | Slightly higher (up to 85%) |

| Purity | High | High |

| Environmental Impact | Moderate (longer heating) | Lower (energy efficient) |

Microwave synthesis represents a promising approach to enhance the preparation efficiency of this compound and related derivatives.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|

| Thionyl chloride chlorination | Benzotriazole-1-carboxylic acid + SOCl₂, reflux in benzene or DCM | ~83 | ~30 min - 1 hour | Standard, reliable, widely used |

| One-pot intramolecular cyclization (indirect) | N-alkylation of o-phenylenediamine, diazotization, cyclization | >90 | Several hours | Produces N1-substituted benzotriazoles; requires further steps for acid chloride |

| Catalytic hydrogenation + functionalization (industrial) | Pd/C + Pt/C catalysts, H₂ pressure, methanol, 50°C | 90-95 | 12+ hours | Industrial scale, high purity, cost-effective |

| Microwave-assisted chlorination | Benzotriazole-5-carboxylic acid + SOCl₂, microwave irradiation | 83-85 | 4-5 minutes | Green chemistry approach, faster, energy efficient |

Q & A

Q. What are the standard synthetic routes for Benzotriazole-1-carbonyl chloride, and how do reaction conditions influence yield?

this compound is typically synthesized via chlorination of the corresponding carboxylic acid (Benzotriazole-1-carboxylic acid) using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, analogous to benzoyl chloride synthesis, the reaction proceeds under anhydrous conditions with catalytic dimethylformamide (DMF) to enhance reactivity . Key variables include temperature (reflux at 60–80°C for SOCl₂), stoichiometry (1:1.2 acid-to-chlorinating agent ratio), and inert gas purging to minimize hydrolysis. Yields exceeding 85% are achievable with rigorous moisture control.

Q. What analytical methods are recommended for characterizing this compound?

- ¹H/¹³C NMR : Distinct carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR, while benzotriazole aromatic protons resonate between 7.5–8.5 ppm .

- IR Spectroscopy : Strong C=O stretching at ~1780 cm⁻¹ and C-Cl at ~750 cm⁻¹ confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (M⁺) at m/z 179 (C₇H₄ClN₃O) and fragment ions (e.g., loss of Cl⁻) validate purity .

- Titrimetric Analysis : Hydrolysis in aqueous NaOH followed by back-titration quantifies active chloride content.

Q. What are the critical handling and storage protocols for this compound?

Store under inert gas (argon/nitrogen) in airtight, amber glass containers at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM) during reactions. Safety protocols from analogous chlorides (e.g., benzoyl chloride) recommend fume hoods, neoprene gloves, and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How does this compound react with nucleophiles, and what mechanistic insights govern its selectivity?

The compound acts as an acylating agent, transferring the benzotriazole-carbonyl group to nucleophiles (e.g., amines, alcohols). Mechanistic studies suggest a two-step process:

- Step 1 : Nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate.

- Step 2 : Elimination of Cl⁻ and benzotriazole, releasing HCl. Steric hindrance from the benzotriazole ring reduces reactivity compared to benzoyl chloride, requiring elevated temperatures (50–70°C) for amines. Kinetic studies using HPLC can track intermediate formation .

Q. How do environmental factors (humidity, temperature) impact its stability, and how can decomposition pathways be mitigated?

Hydrolysis is the primary degradation route, producing Benzotriazole-1-carboxylic acid and HCl. Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 72 hours in sealed environments. To mitigate:

Q. How should researchers address contradictions in reported synthesis yields or purity data?

Discrepancies often arise from:

- Reagent Purity : Commercial SOCl₂ may contain traces of S₂Cl₂, requiring redistillation.

- Analytical Calibration : Validate NMR/IR against certified reference standards.

- Statistical Design : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature vs. stirring rate). Contradictory data should be reconciled through reproducibility trials under controlled conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.